molecular formula C23H17N3O2 B13755276 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid CAS No. 60129-39-7

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid

Cat. No.: B13755276
CAS No.: 60129-39-7
M. Wt: 367.4 g/mol
InChI Key: RACYGOQFTYQMKP-UHFFFAOYSA-N
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Description

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. It has significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid typically involves the diazotization of 4-(Phenylamino)-1-naphthylamine followed by coupling with benzoic acid. The reaction conditions generally include an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group leads to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include binding to proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylazo)benzoic acid
  • N-Phenylanthranilic acid
  • Diphenylamine-2-carboxylic acid

Uniqueness

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid is unique due to its specific structure, which combines the properties of both naphthyl and benzoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in dyeing and staining processes .

Properties

CAS No.

60129-39-7

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(4-anilinonaphthalen-1-yl)diazenyl]benzoic acid

InChI

InChI=1S/C23H17N3O2/c27-23(28)19-12-6-7-13-21(19)25-26-22-15-14-20(17-10-4-5-11-18(17)22)24-16-8-2-1-3-9-16/h1-15,24H,(H,27,28)

InChI Key

RACYGOQFTYQMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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